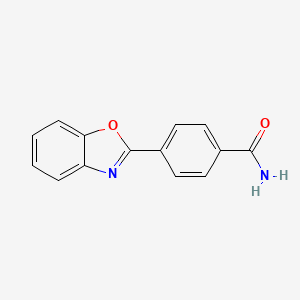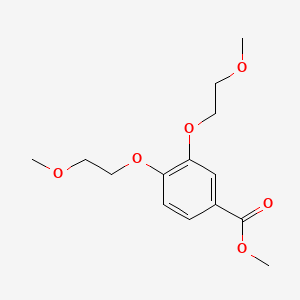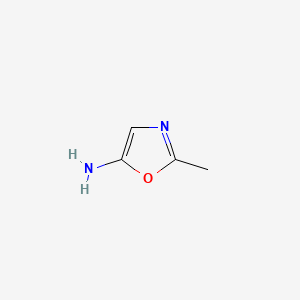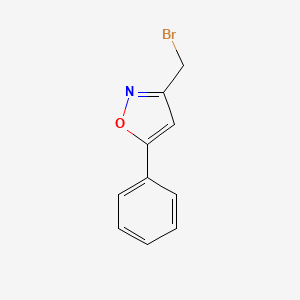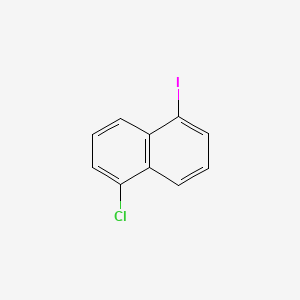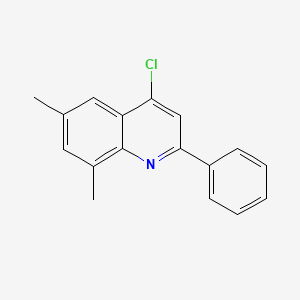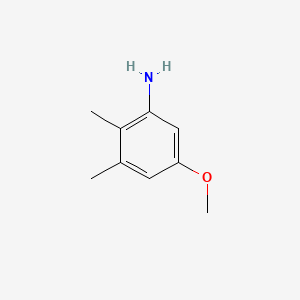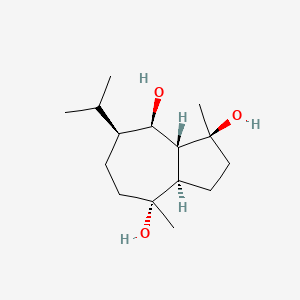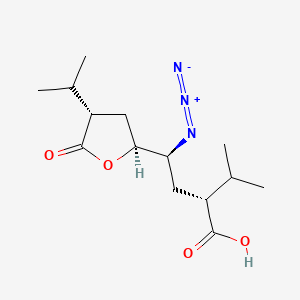
2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)- is a complex organic compound characterized by its unique structural features, including a furan ring, azido group, and multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, such as a butanal derivative, the furan ring can be constructed through cyclization reactions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, often using sodium azide under mild conditions.
Stereoselective Reactions: The stereocenters are introduced through stereoselective synthesis, which may involve chiral catalysts or reagents to ensure the correct configuration.
Final Functionalization:
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the aldehyde group, forming various oxidized products.
Reduction: Reduction reactions can target the azido group, converting it to an amine.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst for reduction.
Substitution Reagents: Sodium azide for introducing the azido group.
Major Products
Oxidized Derivatives: Including carboxylic acids or ketones.
Reduced Amines: Resulting from the reduction of the azido group.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As a ligand or catalyst in various organic reactions.
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Drug Development: Potential use as a scaffold for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Materials Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Furanbutanal, gamma-azidotetrahydro-alpha,4-bis(1-Methylethyl)-5-oxo-, (alphaS, gammaS,2S,4S)- depends on its specific application. For instance:
Biological Activity: The azido group can participate in bioorthogonal reactions, targeting specific biomolecules.
Catalytic Activity: The furan ring and stereocenters may play a role in the compound’s ability to act as a catalyst or ligand in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Furanbutanal Derivatives: Compounds with similar furan ring structures.
Azido Compounds: Molecules containing azido groups, such as azidomethyl ketones.
Stereoisomers: Compounds with similar stereochemistry but different functional groups.
Uniqueness
Structural Complexity: The combination of a furan ring, azido group, and multiple stereocenters makes this compound unique.
Versatility: Its ability to participate in various chemical reactions and applications in multiple fields.
This framework should help you create a detailed article on the compound
Properties
IUPAC Name |
(2R,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-7(2)9(13(18)19)5-11(16-17-15)12-6-10(8(3)4)14(20)21-12/h7-12H,5-6H2,1-4H3,(H,18,19)/t9-,10+,11+,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAKHRBLANMPFO-RHYQMDGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(OC1=O)C(CC(C(C)C)C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](C(C)C)C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
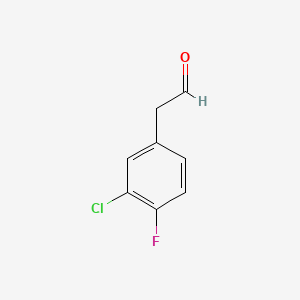
![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
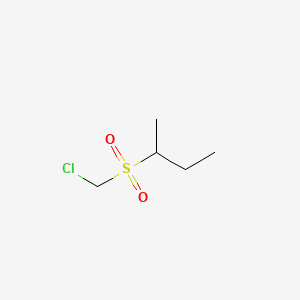
![Acetamide,N-[4-(fluoromethoxy)phenyl]-](/img/structure/B599437.png)
